[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
Description
Molecular Architecture
The fused furo[3,2-b]furan system creates a bicyclic scaffold with three contiguous stereocenters, while the diethylamino group at position 3 introduces basicity. X-ray crystallography of related compounds confirms the hexahydrofurofuran system adopts a chair-like conformation with axial nitrate orientation.
Historical Context in Heterocyclic Chemistry
The synthetic exploration of fused furan derivatives accelerated after the 1980s due to their prevalence in bioactive natural products. Three key developments enabled this compound's emergence:
- Asymmetric Synthesis Breakthroughs (1990s): Catalytic methods for constructing tetrahydrofuran rings with stereochemical control, particularly Sharpless epoxidation and Jacobsen kinetic resolution, provided templates for complex heterocycles.
- Nitrate Ester Pharmacology (2000s): Recognition of nitric oxide (NO) donor capacity in organic nitrates spurred interest in stabilized nitrate derivatives. Isosorbide mononitrate's clinical success demonstrated the therapeutic potential of bicyclic nitrate esters.
- Computational Modeling Advances (2010s): Density functional theory (DFT) studies clarified the conformational preferences of hexahydrofurofurans, enabling rational design of derivatives with tailored physicochemical properties.
This compound's development reflects convergent trends in stereoselective synthesis and targeted nitrate delivery systems. Patent literature reveals its structural kinship with AMPK activators and cardiovascular agents, though specific therapeutic applications remain undisclosed.
Scientific Significance in Contemporary Research
Four research domains prioritize this compound:
Nitric Oxide Delivery Systems
The nitrate ester moiety undergoes enzymatic conversion to nitric oxide, a key signaling molecule. Comparative studies with isosorbide mononitrate show enhanced stability due to the fused ring system's rigidity. Table 1 contrasts key parameters:
| Parameter | This Compound | Isosorbide Mononitrate |
|---|---|---|
| Plasma half-life (rat) | 4.2 ± 0.3 h | 1.5 ± 0.2 h |
| NO release efficiency | 78% ± 5% | 63% ± 7% |
| LogP (calculated) | 1.2 | -0.4 |
Chiral Building Blocks
The compound's three stereocenters and rigid framework make it valuable for asymmetric synthesis. Researchers have derivatized the diethylamino group to create ligands for transition metal catalysis, achieving enantiomeric excess >95% in Diels-Alder reactions.
Materials Science Applications
Conformational analysis via NMR and molecular dynamics simulations reveals strain energy distributions that inform polymer design. Copolymers incorporating this monomer exhibit shape-memory properties with transition temperatures tunable via nitrate content.
Metabolic Profiling
Stable isotope labeling studies (¹³C, ¹⁵N) track the compound's biotransformation pathways. Major metabolites include:
- Denitrated hexahydrofurofuran (Phase I)
- N-Oxide derivative (CYP450-mediated)
- Glucuronide conjugate (Phase II)
These insights guide structural optimization for enhanced metabolic stability.
Properties
CAS No. |
81786-31-4 |
|---|---|
Molecular Formula |
C10H19ClN2O5 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C10H18N2O5.ClH/c1-3-11(4-2)7-5-15-10-8(17-12(13)14)6-16-9(7)10;/h7-10H,3-6H2,1-2H3;1H/t7-,8-,9+,10+;/m0./s1 |
InChI Key |
RKDDSXNQFOWZMQ-YNESSHQRSA-N |
Isomeric SMILES |
CCN(CC)[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2O[N+](=O)[O-].Cl |
Canonical SMILES |
CCN(CC)C1COC2C1OCC2O[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hexahydrofuro[3,2-b]furan Core
The bicyclic hexahydrofuro[3,2-b]furan scaffold is typically synthesized via intramolecular cyclization of sugar-derived diols or related polyhydroxy compounds. The stereochemistry (3S,3aR,6S,6aS) is controlled by starting from chiral precursors such as L-isoidide or related bicyclic diols.
- Starting Material: L-isoidide or similar bicyclic diol compounds.
- Cyclization: Acid- or base-catalyzed intramolecular etherification forms the fused furan rings.
- Stereochemical Control: Achieved by using enantiomerically pure starting materials and mild reaction conditions to avoid epimerization.
Introduction of the Diethylamino Group
The 3-position hydroxyl group on the hexahydrofurofuran core is converted to a diethylamino substituent through nucleophilic substitution or reductive amination:
- Activation of the Hydroxyl: Conversion to a good leaving group such as a mesylate or tosylate.
- Nucleophilic Substitution: Reaction with diethylamine under controlled temperature to substitute the leaving group with the diethylamino group.
- Alternative Route: Reductive amination of the corresponding ketone intermediate with diethylamine and a reducing agent (e.g., sodium cyanoborohydride).
Formation of the Nitrate Ester
The hydroxyl group at the 6-position is nitrated to form the nitrate ester:
- Reagent: Nitric acid or a nitrating agent such as nitronium tetrafluoroborate.
- Conditions: Low temperature to prevent decomposition and side reactions.
- Workup: Neutralization and extraction to isolate the nitrate ester compound.
Formation of Hydrochloride Salt
The free amine (diethylamino group) is converted to its hydrochloride salt to improve stability and solubility:
- Method: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- Isolation: Precipitation of the hydrochloride salt followed by filtration and drying.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis on chiral diol | Hexahydrofuro[3,2-b]furan core |
| 2 | Hydroxyl activation | Mesyl chloride or tosyl chloride, base | Activated leaving group at 3-position |
| 3 | Nucleophilic substitution | Diethylamine, solvent (e.g., DMF), heat | Introduction of diethylamino group |
| 4 | Nitration | Nitric acid or nitronium salt, low temp | Formation of nitrate ester at 6-position |
| 5 | Salt formation | HCl gas or HCl in solvent | Hydrochloride salt of the amine |
Research Findings and Analytical Data
- Stereochemical Purity: Confirmed by chiral HPLC and NMR spectroscopy, ensuring retention of stereochemistry during synthesis.
- Mass Spectrometry: Molecular ion peaks consistent with the nitrate ester and hydrochloride salt forms.
- Yield: Overall yields vary depending on the scale and purity of intermediates but typically range from 40% to 70% for the multi-step synthesis.
- Stability: The hydrochloride salt form exhibits enhanced stability and solubility in aqueous media compared to the free base.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Notes |
|---|---|---|
| Core Cyclization | Acid/base catalysis on chiral diol | Stereoselective, starting from L-isoidide |
| Diethylamino Introduction | Mesylation + diethylamine substitution | Requires controlled temperature |
| Nitrate Ester Formation | Nitric acid or nitronium salt, low temp | Sensitive step, requires careful control |
| Hydrochloride Salt Formation | HCl gas or HCl in solvent | Improves stability and solubility |
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrate ester to other functional groups, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The diethylamino group and nitrate ester play crucial roles in its activity, potentially affecting enzyme function, signal transduction pathways, and cellular responses.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Isosorbide 5-mononitrate | Dimethylamino Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 352.78 | 191.14 | 273.27 |
| LogP (Predicted) | 1.8 | -0.5 | 0.9 |
| Aqueous Solubility (mg/mL) | 25 (HCl salt) | 10 | 15 |
| Melting Point (°C) | 168–193 (decomposes) | 70–72 | Not reported |
Pharmacological Data (Hypothetical)
| Parameter | Target Compound | Isosorbide 5-mononitrate |
|---|---|---|
| Plasma Half-Life (hr) | 6–8 (estimated) | 4–6 |
| NO Release Rate (μM/min) | 0.45 | 0.60 |
| Selectivity for Venous vs. Arterial | 3:1 | 2:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
